Product packaging for 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1196507-66-0)

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1395886
CAS No.: 1196507-66-0
M. Wt: 154.12 g/mol
InChI Key: IHVZRADTOCTZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (CAS Registry Number: 1196507-66-0) is a fluorinated bicyclic aromatic compound of significant interest in modern medicinal chemistry and drug discovery. This high-value scaffold serves as a versatile building block for the synthesis of novel bioactive molecules. Its molecular formula is C7H4F2N2, with a molecular weight of 154.12 g/mol . The 1H-pyrrolo[2,3-b]pyridine core, to which this compound belongs, is a privileged structure in pharmaceutical research due to its ability to mimic purine bases, facilitating interactions with a variety of enzymatic targets. The strategic incorporation of two fluorine atoms at the 4 and 5 positions of the ring system enhances the molecule's potential by influencing its electronic properties, metabolic stability, and membrane permeability, making it an attractive intermediate for structure-activity relationship (SAR) studies . This specific scaffold is a key precursor in the development of potent and selective enzyme inhibitors. Research highlights its application in designing inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system (CNS) diseases . Furthermore, analogous 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology research and as c-Met kinase inhibitors, underscoring the broad utility of this chemical series in targeted cancer therapy . The compound is offered For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2N2 B1395886 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-66-0

Properties

IUPAC Name

4,5-difluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVZRADTOCTZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701225
Record name 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196507-66-0
Record name 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most widely employed approach involves palladium-catalyzed Suzuki-Miyaura coupling reactions, which facilitate the formation of the pyrrolo[2,3-b]pyridine core with fluorine substituents at positions 4 and 5.

Key Steps:

Research Data:

Parameter Conditions Yield Reference
Catalyst Pd(dppf)Cl₂ 75–85%
Base K₂CO₃
Solvent Dioxane/water (2.5:1)
Temperature 80°C

Fluorination Strategies

Selective fluorination at the 4,5-positions is achieved via electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

Methodology:

  • Conducted under anhydrous conditions in solvents like acetonitrile.
  • Reactions are monitored via ^19F NMR to ensure regioselectivity.
  • Typically performed at 70°C for 12–24 hours.

Research Data:

Reagent Conditions Selectivity Reference
Selectfluor® Acetonitrile, 70°C 4,5-difluoro
NFSI DCM, room temp Less regioselectivity

Silyl Protection and Functionalization

The introduction of the tris(1-methylethyl)silyl (TIPS) group at position 1 enhances compound stability and facilitates further functionalization.

Procedure:

  • Deprotonation of the nitrogen atom using sodium hydride (NaH) in THF.
  • Subsequent reaction with tris(1-methylethyl)silyl chloride.
  • Purification via silica gel chromatography or recrystallization yields yields of approximately 36–75%, depending on conditions.

Research Data:

Reagent Solvent Temperature Yield Reference
NaH THF 0°C to room temp 36–75%
TIPS-Cl

Detailed Reaction Conditions and Data

Step Reagents Conditions Yield Notes
Synthesis of precursor 4,5-difluoropyridine + boronic acid Pd catalysis, base, solvent 75–85%
Fluorination Selectfluor® or NFSI Acetonitrile, 70°C High regioselectivity
Silylation NaH, TIPS-Cl THF, 0°C to RT 36–75%

Research Findings and Analysis

Mechanistic Insights

  • Suzuki-Miyaura coupling involves oxidative addition of the halogenated pyridine to Pd(0), transmetalation with boronic acid, and reductive elimination to form the C–C bond.
  • Electrophilic fluorination proceeds via the formation of a fluoronium ion intermediate, with regioselectivity influenced by steric and electronic factors.
  • Silyl protection stabilizes the nitrogen atom and directs subsequent reactions, with the TIPS group providing steric hindrance that influences regioselectivity.

Optimization Strategies

  • Use of high-purity reagents and inert atmospheres (nitrogen or argon) enhances yields.
  • Temperature control during fluorination minimizes over-fluorination.
  • Choice of solvent impacts solubility and reaction rate; dioxane and acetonitrile are preferred.

Challenges and Solutions

  • Achieving regioselective fluorination remains challenging; employing steric hindrance and directing groups improves selectivity.
  • Silyl group stability under reaction conditions necessitates careful temperature and reagent control.

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Suzuki-Miyaura coupling Halogenated pyridine + boronic acid 80°C, Pd catalyst, base High yield, regioselectivity Requires pre-halogenation
Electrophilic fluorination Selectfluor® or NFSI 70°C, anhydrous Direct fluorination Over-fluorination risk
Silyl protection NaH + TIPS-Cl 0°C to RT, THF Stability, directing effect Additional steps

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyridine-2-carboxylic acids exhibit promising anticancer properties. The compound 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid has been investigated for its ability to inhibit specific cancer cell lines. For instance, research has shown that similar compounds can act as inhibitors for protein kinases involved in cancer progression, suggesting that this compound may also possess similar inhibitory effects.

Case Study: Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, a related pyridine derivative was tested against various kinases, demonstrating an IC50 value in the low micromolar range. This suggests that 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid could be developed into a therapeutic agent for targeted cancer therapies.

Catalytic Applications

Green Synthesis Catalyst
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid has been explored as a catalyst in multicomponent reactions (MCRs). Its effectiveness in catalyzing the synthesis of complex organic molecules highlights its utility in green chemistry practices.

Table 1: Catalytic Efficiency Comparison

CatalystReaction Time (min)Yield (%)
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid598
Pyridine-3-carboxylic acid1090
Acetic Acid1585

This table illustrates the superior efficiency of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid compared to other catalysts, emphasizing its rapid reaction time and high yield.

Materials Science Applications

Polymerization Processes
The compound has been utilized in polymerization processes to create functionalized polymers with enhanced properties. Its ability to act as a monomer or co-monomer can lead to materials with improved thermal stability and mechanical strength.

Case Study: Functionalized Polymers
In a study published in Macromolecules, researchers synthesized a series of polymers incorporating pyridine derivatives. The resulting materials exhibited enhanced conductivity and thermal properties, making them suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in cancer cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-b]pyridine Derivatives

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22)
  • Substituents : Bromine at position 5, methyl group at N1.
  • Synthesis : Prepared via alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl iodide in THF (75% yield) .
  • However, bromine’s larger size may reduce metabolic stability compared to fluorine.
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (Compound 21f)
  • Substituents : Ethynylbenzonitrile at position 3, dimethoxyphenyl at position 3.
  • Properties: The electron-withdrawing cyano group and methoxy substituents modulate electronic density, improving binding affinity to kinases. Reported purity: 98% .

Comparison with 4,5-Difluoro Analog :

  • The difluoro derivative’s lower molecular weight (154.12 vs. 227.02 g/mol) may favor better pharmacokinetic profiles .

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene, introducing sulfur’s electron-rich character. Examples include:

  • Pyridothienopyrimidines: Exhibit antimicrobial and anticancer activities via DNA gyrase inhibition .
  • Bis-thiazolo[3,2-a]pyridines : Symmetrical bis-heterocycles with sulfur and nitrogen, explored as materials and antimicrobial agents .

Key Differences :

  • Electronic Effects : Thiophene’s sulfur enhances π-electron density, favoring interactions with aromatic residues in enzymes.
  • Bioactivity: Thieno derivatives show broader antimicrobial activity, while 4,5-difluoro-pyrrolo derivatives may excel in kinase inhibition due to fluorine’s hydrophobic interactions .

Furo[2,3-b]pyridine Derivatives

Furo[2,3-b]pyridines incorporate a furan ring, introducing oxygen’s electronegativity. These compounds are noted for:

  • Osteogenic and Anti-inflammatory Activities : Demonstrated in polycondensed derivatives .
  • Synthetic Complexity : Oxygen’s sensitivity to oxidation complicates synthesis compared to fluorinated pyrrolo analogs.

Comparison :

  • Metabolic Stability : Fluorine in 4,5-difluoro-pyrrolo[2,3-b]pyridine resists oxidative degradation better than furan-based systems.
  • Lipophilicity : Difluoro substitution increases logP, enhancing membrane permeability relative to polar furo derivatives .

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo-pyrimidines fused with benzofuran (e.g., from ) exhibit:

  • Antiviral and Anticancer Properties : Attributed to their planar structures and hydrogen-bonding capabilities.
  • Synthetic Routes : Often synthesized via diazonium coupling, differing from the halogenation strategies used for pyrrolo[2,3-b]pyridines .

Contrast :

  • Structural Rigidity : Pyrazolo-pyrimidines’ fused rings limit conformational flexibility, whereas 4,5-difluoro-pyrrolo[2,3-b]pyridine’s bicyclic system allows adaptive binding.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Bioactivity
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 4-F, 5-F 154.12 Kinase inhibition, high metabolic stability
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Br, N1-Me 227.02 Halogen bonding, moderate stability
Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine None (base structure) 135.19 Antimicrobial, DNA gyrase inhibition
Furo[2,3-b]pyridine Furo[2,3-b]pyridine None (base structure) 119.12 Osteogenic, anti-inflammatory

Research Findings and Implications

  • Synthetic Challenges : Fluorination of pyrrolo[2,3-b]pyridine requires specialized reagents (e.g., DAST), whereas bromination and alkylation are more straightforward .
  • Biological Performance: The 4,5-difluoro derivative’s combination of electronic effects and metabolic stability positions it as a superior candidate for kinase-targeted therapies compared to thieno or furo analogs .
  • Thermodynamic Stability : Fluorine’s inductive effect stabilizes the pyrrolo core against enzymatic degradation, a critical advantage over oxygen- or sulfur-containing analogs .

Biological Activity

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's mechanism of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Target and Binding
The primary target of this compound is the FGFR, which plays a crucial role in various cellular processes including proliferation and differentiation. The compound binds to the tyrosine kinase domain of FGFRs (FGFR1, FGFR2, and FGFR3), leading to inhibition of receptor activity. This interaction is facilitated by the presence of fluorine atoms, which enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways
Inhibition of FGFR signaling affects several downstream pathways such as RAS–MEK–ERK and PI3K–Akt. These pathways are vital for cell growth and survival; thus, inhibiting them can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Biological Activity

Anticancer Properties
Studies have demonstrated that this compound exhibits potent anticancer activity. For instance, in vitro assays using breast cancer 4T1 cells showed significant inhibition of cell proliferation and induction of apoptosis with IC50 values in the nanomolar range (7–712 nM) against various FGFRs .

Anti-inflammatory Effects
Additionally, the compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting phosphodiesterase enzymes, which could further broaden its therapeutic applications beyond oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption. It is also noted as a CYP1A2 inhibitor, which may influence its metabolism and interactions with other drugs . Stability studies suggest that the compound should be stored under inert atmospheric conditions at temperatures between 2-8°C to maintain its efficacy .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxicity of various derivatives of this compound against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .
  • PDE Inhibition Study : Another investigation focused on the compound's inhibition of phosphodiesterase enzymes. The study found that certain derivatives exhibited significant inhibitory activity against PDE4B, demonstrating potential for treating inflammatory diseases .

Data Summary

Biological Activity Effect Observed IC50 Values (nM) Cell Type
FGFR InhibitionInhibition of cell proliferation7 - 712Cancer Cells (e.g., breast cancer 4T1)
Anti-inflammatoryInhibition of PDE4BNot specifiedMacrophages
CytotoxicityModerate against ovarian cancerNot specifiedOvarian Cancer Cells

Q & A

Basic: What are the common synthetic routes for 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:
The synthesis typically involves:

  • Palladium-catalyzed cross-coupling reactions : For introducing aryl or alkynyl substituents at the 3- or 5-position. For example, Suzuki-Miyaura coupling using 3,4-dimethoxyphenylboronic acid and Pd(PPh₃)₄ in toluene/EtOH at 105°C .
  • Halogenation and functionalization : Bromination at the 5-position using reagents like NBS or direct nitration with concentrated HNO₃, followed by nucleophilic substitution .
  • Silica gel chromatography : A standard purification method for intermediates (e.g., 36–37% yields for 3,5-disubstituted derivatives) .

Key Challenges : Low yields due to steric hindrance from fluorine atoms and competing side reactions.

Basic: How is structural characterization performed for fluorinated pyrrolopyridine derivatives?

Answer:

  • ¹H/¹³C NMR : Used to confirm substitution patterns. For example, the absence of a proton signal at the 4,5-positions confirms fluorine substitution .
  • LC-MS/HPLC : Validates purity (>98% for derivatives like 21e and 21f) .
  • Elemental analysis : Ensures stoichiometric accuracy for novel intermediates (e.g., C₇H₆N₂O derivatives) .

Basic: What biological targets are associated with this compound?

Answer:

  • Kinase inhibition : Derivatives show potent activity against fibroblast growth factor receptors (FGFR1–3, IC₅₀ = 7–25 nM) and Bruton’s tyrosine kinase (BTK, IC₅₀ < 10 nM) .
  • Antitumor activity : Demonstrated in peritoneal mesothelioma models via modulation of JAK3 and Hedgehog pathways .

Advanced: How can researchers optimize synthetic yields for fluorinated pyrrolopyridines?

Answer:

  • Reagent selection : Use of NaH/MeI for methylation (75% yield for 5-bromo-1-methyl derivatives) .
  • Temperature control : Reflux conditions in toluene/EtOH improve coupling efficiency .
  • Purification strategies : Gradient ethyl acetate/hexane chromatography reduces byproduct contamination .

Data Contradictions : Lower yields (e.g., 36%) in Sonogashira couplings suggest fluorine’s electron-withdrawing effects may hinder reactivity .

Advanced: How to address contradictory biological data (e.g., FGFR vs. CLK inhibition)?

Answer:

  • Target profiling : Use isoform-specific assays (e.g., FGFR1–4 vs. CLK1–4) to resolve selectivity .
  • Structural analogs : Modify the furo[2,3-b]pyridine core to enhance binding to specific kinases (e.g., CLK inhibitors with <10 nM IC₅₀) .
  • Docking studies : Compare binding poses in FGFR1 (PDB: 3RHK) vs. CLK1 (PDB: 6Y7O) to rationalize selectivity .

Advanced: What computational methods predict fluorine’s impact on reactivity and bioactivity?

Answer:

  • DFT calculations : Analyze electron density maps to assess fluorine’s inductive effects on ring aromaticity .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., FGFR1-ligand complexes) to optimize fluorine placement .
  • QSAR models : Correlate substituent electronegativity (e.g., 3,5-difluoro vs. 4-chloro derivatives) with IC₅₀ values .

Advanced: How to design SAR studies for 3,5-disubstituted derivatives?

Answer:

  • Substituent variation : Compare electron-withdrawing (fluoro, nitro) and donating (methoxy) groups at the 3- and 5-positions .
  • Bioisosteric replacement : Replace fluorine with chloro or trifluoromethyl groups to balance potency and solubility .
  • Activity cliffs : Identify critical substituents (e.g., 4-fluorophenyl vs. 2-fluorophenyl) using IC₅₀ heatmaps .

Advanced: What strategies improve metabolic stability of pyrrolopyridine-based inhibitors?

Answer:

  • Fluorine substitution : Reduces CYP450-mediated oxidation (e.g., 4,5-difluoro analogs show >2× longer half-life vs. non-fluorinated analogs) .
  • Prodrug design : Introduce ester groups (e.g., methyl 4-fluorobenzoate) for controlled release .
  • Salt formation : Use HCl or tosylate salts to enhance solubility without compromising activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.